Pirarubicin was first developed in Japan in the 1980s and has been classified as a member of the anthracycline family. This classification is based on its mechanism of action and chemical structure, which includes a tetracyclic ring system characteristic of anthracyclines. The compound is often referred to by its chemical name, 4'-O-tetrahydropyranyl-doxorubicin, or by its trade name, THP .
Pirarubicin can be synthesized through several methods, with the most common involving modifications to the doxorubicin structure. One notable approach is the use of a tetrahydropyranyl group at the 4' position of the doxorubicin molecule, which enhances its solubility and pharmacokinetic properties.
The synthesis typically involves:
The final product is purified through chromatographic techniques to ensure high purity suitable for clinical applications .
The molecular formula of pirarubicin is C27H31N3O8, with a molar mass of approximately 485.55 g/mol. The structure features:
The three-dimensional conformation allows for effective intercalation into DNA, which is crucial for its anticancer activity .
Pirarubicin undergoes several key reactions that contribute to its mechanism of action:
These reactions are critical for understanding how pirarubicin exerts its therapeutic effects against tumors .
Pirarubicin's mechanism of action primarily involves:
Pirarubicin exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Pirarubicin is primarily used in oncology for treating various malignancies due to its potent antitumor activity. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3